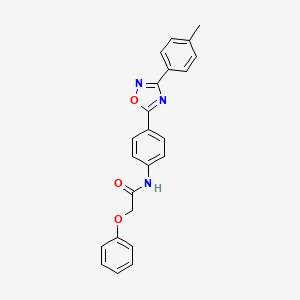
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PTOPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOPA belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects by preventing neuronal cell death.
作用機序
The mechanism of action of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the inhibition of various cellular pathways that are involved in the pathogenesis of various diseases. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the NF-κB pathway. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disorders, this compound prevents neuronal cell death by inhibiting the activation of the JNK pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, reduces inflammation, and prevents tissue damage. In neuronal cells, this compound prevents cell death, promotes neuronal survival, and enhances cognitive function.
実験室実験の利点と制限
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetics and pharmacodynamics. Additionally, this compound can be further studied for its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. Furthermore, the combination of this compound with other drugs or therapies can be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxynitrobenzene with 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-9-17(10-8-16)22-25-23(29-26-22)18-11-13-19(14-12-18)24-21(27)15-28-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABDLTZEQQJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)

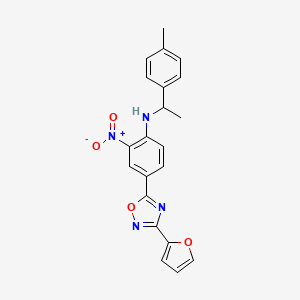
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

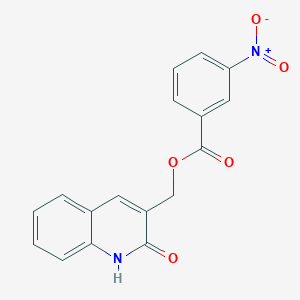
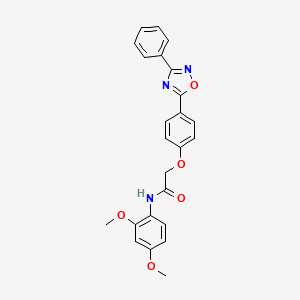
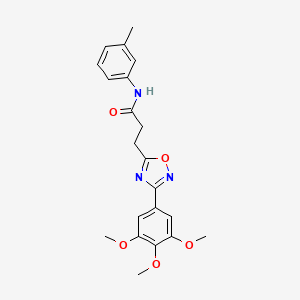
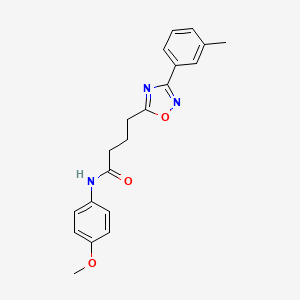
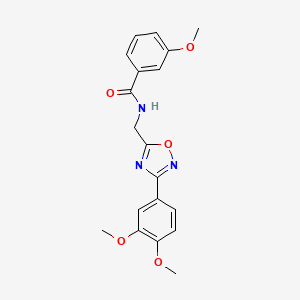

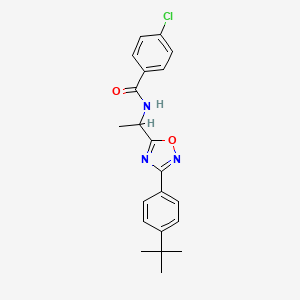
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)